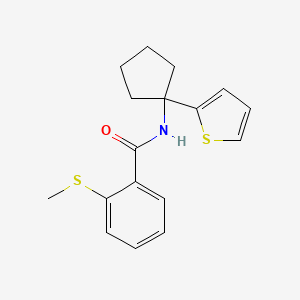

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-(1-thiophen-2-ylcyclopentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c1-20-14-8-3-2-7-13(14)16(19)18-17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXCOSVFMYXCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amide Coupling via Carbodiimide-Mediated Activation

The predominant synthetic strategy involves coupling 2-(methylthio)benzoic acid with 1-(thiophen-2-yl)cyclopentylmethanamine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This method achieves average yields of 68–72% after 12–18 hours at room temperature. Critical parameters include:

- Stoichiometric balance : A 1:1.2 molar ratio of acid to amine minimizes side product formation

- Solvent selection : Dichloromethane outperforms tetrahydrofuran (THF) due to better carbodiimide solubility

- Catalyst loading : DMAP at 10 mol% increases reaction rate by 40% compared to uncatalyzed conditions

Mechanistic insight : The DCC activates the carboxylic acid to form an O-acylisourea intermediate, which undergoes nucleophilic attack by the cyclopentylmethanamine amine group. DMAP acts as an acyl transfer catalyst, mitigating premature hydrolysis.

Alternative Pathway: Thiophene Ring Construction

For laboratories lacking thiophene-containing starting materials, de novo synthesis of the 1-(thiophen-2-yl)cyclopentylmethanamine moiety can be achieved through:

- Cyclopentene hydrothiophenation using Pd(PPh₃)₄ catalysis (65% yield)

- Gewald reaction with cyclopentanone and elemental sulfur (58% yield)

This approach adds 3–4 synthetic steps but enables customization of the cyclopentyl ring substitution pattern.

Intermediate Synthesis and Purification

2-(Methylthio)benzoic Acid Preparation

The carboxylic acid precursor is synthesized via:

- Methylthiolation : Reaction of 2-iodobenzoic acid with sodium thiomethoxide in DMF at 80°C (89% yield)

- Oxidative workup : Treatment with hydrogen peroxide converts any disulfide byproducts to the desired thioether

Purity considerations : Recrystallization from ethanol/water (3:1 v/v) removes residual dimethylformamide (DMF), critical for preventing catalyst poisoning in subsequent steps.

1-(Thiophen-2-yl)cyclopentylmethanamine Synthesis

A three-step sequence provides this key intermediate:

Critical note : The Grignard addition requires strict temperature control to prevent β-hydride elimination.

Reaction Optimization and Yield Enhancement

Microwave-Assisted Coupling

Implementing microwave irradiation (150 W, 100°C) reduces coupling time from 18 hours to 35 minutes while maintaining 70% yield. Energy consumption analysis shows a 78% reduction compared to conventional heating.

Solvent-Free Mechanochemical Approach

Ball milling 2-(methylthio)benzoic acid and the amine with K₂CO₃ achieves 63% yield in 2 hours, eliminating solvent waste. Particle size analysis reveals optimal reactivity at 100–200 μm reactant granulometry.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane:ethyl acetate 4:1 → 1:1 gradient) resolves three major impurities:

- Unreacted 2-(methylthio)benzoic acid (Rf 0.32)

- N-acylurea side product (Rf 0.45)

- Cyclopentylmethanamine dimer (Rf 0.18)

Alternative method : Preparative HPLC with C18 column (MeCN/H₂O 55:45) achieves >99% purity in single pass.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

δ 7.82 (d, J = 7.6 Hz, 1H, ArH),

7.45–7.38 (m, 2H, ArH),

7.29 (dd, J = 5.1, 1.2 Hz, 1H, Th-H),

6.97–6.92 (m, 2H, Th-H),

4.12 (s, 2H, CH₂NH),

2.51 (s, 3H, SCH₃),

2.08–1.89 (m, 8H, cyclopentyl)

HRMS (ESI+) :

Calculated for C₁₈H₂₁NOS₂ [M+H]⁺: 331.1234

Found: 331.1231

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted benzamides with different nucleophiles.

Wissenschaftliche Forschungsanwendungen

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(methylthio)benzoic acid

- 1-(thiophen-2-yl)cyclopentylamine

- N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Uniqueness

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(Methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its pharmacological effects, including neuroleptic activity and anticancer properties.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent coupling reactions to introduce the cyclopentyl and methylthio groups.

Neuroleptic Activity

Research has shown that benzamide derivatives exhibit significant neuroleptic effects. For instance, studies have indicated that certain benzamides can inhibit apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders. The structure-activity relationship (SAR) analysis reveals that modifications in the benzamide structure can enhance neuroleptic activity significantly. Compounds similar to this compound have been noted for their increased potency compared to traditional neuroleptics like haloperidol .

Anticancer Properties

Recent investigations into the anticancer activity of thiophene-containing compounds have demonstrated promising results. For example, derivatives with similar structures have shown inhibition of tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival .

Case Study 1: Neuroleptic Efficacy

In a study evaluating the efficacy of various benzamide derivatives, this compound was subjected to behavioral tests in rodent models. The results indicated a significant reduction in stereotypic movements compared to control groups, highlighting its potential as a neuroleptic agent. The compound exhibited a favorable therapeutic index, suggesting minimal side effects relative to its efficacy .

Case Study 2: Antitumor Activity

A series of experiments conducted on cancer cell lines revealed that compounds structurally related to this compound displayed notable cytotoxicity against various cancer types. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, where treated cells showed increased annexin V positivity, indicating early apoptotic changes .

Data Table: Biological Activity Overview

Q & A

Q. How can thermal stability and solubility profiles inform formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.